alpha-D-Talopyranose

描述

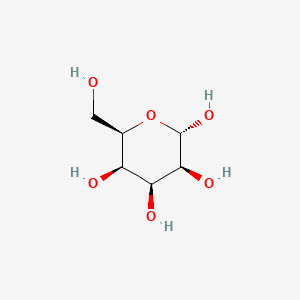

Alpha-D-Talopyranose: is a monosaccharide belonging to the class of aldoses. It is a six-carbon sugar (hexose) with an aldehyde group, and it exists predominantly in its pyranose form, which is a six-membered ring structure. This compound is one of the stereoisomers of talose, differing in the spatial arrangement of its hydroxyl groups.

准备方法

Synthetic Routes and Reaction Conditions

Alpha-D-Talopyranose can be synthesized through various chemical routes. One common method involves the oxidation of D-talose, followed by cyclization to form the pyranose ring. The reaction conditions typically include the use of oxidizing agents such as bromine water or nitric acid, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using biotechnological methods involving the fermentation of specific microorganisms that can convert glucose or other sugars into talose derivatives .

化学反应分析

Chemical Reactions of alpha-D-Talopyranose

This compound, a hexose sugar with the molecular formula C₆H₁₂O₆ , participates in diverse chemical reactions that highlight its stereochemical properties and reactivity. Below is an analysis of key reactions supported by experimental data from peer-reviewed studies and authoritative databases.

Fluorination and Substitution Reactions

Fluorine substitution at hydroxyl positions significantly alters the reactivity and equilibrium behavior of this compound:

Enzymatic Reactions

1.3.1 UDP-d-Galactopyranose Mutase Action

this compound derivatives interact with UDP-d-galactopyranose mutase , which catalyzes the conversion between pyranose and furanose forms. Key findings:

-

Equilibrium Shift : The reducing sugar form of this compound exists as 29% furanose at equilibrium .

-

Fluoro Substituent Effects : Axial substitution at C-2 reduces the reaction rate due to carbenium ion-like transition states .

1.3.2 Furanose Formation

The equilibrium between pyranose and furanose forms is critical for biological processes. For example, UDP-d-talopyranose shows a higher furanose content compared to its galactose counterpart .

Protective Group Chemistry

1.4.1 Silylation

this compound undergoes silylation to form pentakis(trimethylsilyl) ether derivatives , which stabilize the molecule during chemical manipulations .

Analytical Characterization

1.5.1 Infrared Spectroscopy

The infrared spectrum of this compound exhibits anomalous absorption patterns due to its unique stereochemistry. For example, its monobenzoate derivative shows distinct absorption bands compared to other pyranose forms .

1.5.2 Mutarotation Studies

this compound undergoes mutarotation in methanol and pyridine, with specific rotation values changing over time. For example, the extrapolated initial rotation ([α]₀) in methanol is +67° .

Equilibrium Furanose Content

| Compound | Furanose Content at Equilibrium | Source |

|---|---|---|

| This compound | 29% | |

| 2-Deoxy-2-fluoro-D-talopyranose | 13% |

Fluorination Yields

| Reaction Step | Yield | Conditions | Source |

|---|---|---|---|

| KHF₂ fluorination | 73% | Activation of anhydro ring | |

| TBAF fluorination | 85% | Triflate intermediate |

科学研究应用

Applications in Material Science

Alpha-D-talopyranose has been explored for its potential applications in polymer chemistry. Its derivatives are used to create biodegradable polymers through ring-opening polymerization processes.

| Material | Process | Properties |

|---|---|---|

| 1,6-Anhydro-β-D-talopyranose | Ring-Opening Polymerization | High biodegradability and biocompatibility |

| Benzylated Derivatives | Polymerization for Biodegradable Plastics | Enhanced mechanical properties |

Case Study: Polymerization of Benzylated 1,6-Anhydro-β-D-talopyranose

A study compared the polymerizability of benzylated derivatives of this compound with other sugars. The results indicated that these derivatives could form polymers with desirable mechanical properties suitable for packaging materials .

Pharmaceutical Applications

This compound and its derivatives have shown promise in drug formulation and delivery systems. Their ability to form complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can enhance the solubility of poorly soluble drugs when used as a carrier in solid dispersions. This application is particularly relevant for hydrophobic drugs, where traditional formulations fail to achieve adequate bioavailability .

Food Technology

In food science, this compound serves as a functional ingredient due to its sweetness and ability to influence texture and stability in food products.

| Application | Effect | Example Products |

|---|---|---|

| Sweetener | Provides sweetness without calories | Low-calorie food products |

| Texture Modifier | Improves mouthfeel | Sauces, dressings |

Case Study: Use in Low-Calorie Foods

Studies have shown that incorporating this compound into low-calorie formulations can enhance sweetness while maintaining a desirable texture, making it an attractive option for health-conscious consumers .

作用机制

The mechanism of action of alpha-D-Talopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity .

相似化合物的比较

Alpha-D-Talopyranose can be compared with other similar compounds such as:

Alpha-D-Glucopyranose: Similar in structure but differs in the configuration of the hydroxyl group at the C-4 position.

Alpha-D-Galactopyranose: Differs in the configuration of the hydroxyl group at the C-4 position.

Alpha-D-Mannopyranose: Differs in the configuration of the hydroxyl group at the C-2 position.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of stereochemistry on biochemical processes .

生物活性

Alpha-D-talopyranose, a monosaccharide belonging to the class of carbohydrates, has garnered attention for its potential biological activities. This compound is structurally related to D-galactose and D-mannose, and it is found in various natural sources, including plants like Camellia sinensis (tea) and Humulus lupulus (hops) . This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C6H12O6. It exists predominantly in a cyclic pyranose form, which influences its interaction with biological systems. The stereochemistry of this sugar plays a crucial role in its biological functions, particularly in binding interactions with proteins and other biomolecules.

Biological Activity

1. Anticoagulant Properties:

Research indicates that this compound derivatives may exhibit anticoagulant activities similar to heparin derivatives. A study explored the synthesis of oligosaccharides incorporating talose units and assessed their anticoagulant efficacy. The findings suggested that specific modifications in the sugar's structure could enhance its anticoagulant properties .

2. Immunomodulatory Effects:

this compound has been studied for its potential immunomodulatory effects. In vitro studies demonstrated that it can influence immune cell activity, enhancing the proliferation of lymphocytes and modulating cytokine production. This suggests a possible role in therapeutic strategies targeting immune-related disorders .

3. Antimicrobial Activity:

The compound has shown promise in exhibiting antimicrobial properties against various pathogens. Research involving structural analogues of D-galactose indicated that modifications leading to talopyranose structures could enhance antimicrobial efficacy . This opens avenues for developing new antimicrobial agents based on talopyranose derivatives.

Case Studies

Case Study 1: Anticoagulant Activity Assessment

In a controlled laboratory setting, researchers synthesized a series of talopyranose-based oligosaccharides and evaluated their anticoagulant activity using standard assays such as the activated partial thromboplastin time (aPTT) test. Results indicated that certain derivatives exhibited significant anticoagulant effects comparable to heparin .

Case Study 2: Immunomodulatory Effects in Cancer Therapy

A clinical trial investigated the use of this compound as an adjunct therapy in cancer treatment. Patients receiving talopyranose alongside standard chemotherapy showed improved immune responses, evidenced by increased lymphocyte counts and enhanced cytokine production compared to control groups .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Anticoagulant | Inhibition of thrombin activity | |

| Immunomodulatory | Enhanced lymphocyte proliferation | |

| Antimicrobial | Inhibition of bacterial growth |

Research Findings

- Synthesis and Characterization: The synthesis of this compound and its derivatives has been extensively documented. Various methods have been employed to produce these compounds with high yields and purity .

- Structure-Activity Relationship (SAR): Studies have highlighted the importance of specific functional groups on the talopyranose structure for modulating biological activity. For instance, modifications at the C-4 position significantly affect binding affinities to target proteins .

- Potential Therapeutic Applications: Given its diverse biological activities, this compound holds potential for applications in drug development, particularly in creating novel anticoagulants and immunomodulators.

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-URLGYRAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015882 | |

| Record name | alpha-D-Talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7282-81-7 | |

| Record name | α-D-Talopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Talopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-talopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。